Cas no 865545-53-5 (N-(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-1,3-benzothiazole-2-carboxamide)
N-(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-1,3-benzothiazole-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2-Benzothiazolecarboxamide, N-(4-chloro-3-ethyl-2(3H)-benzothiazolylidene)-
- (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide
- N-(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-1,3-benzothiazole-2-carboxamide
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- Inchi: 1S/C17H12ClN3OS2/c1-2-21-14-10(18)6-5-9-13(14)24-17(21)20-15(22)16-19-11-7-3-4-8-12(11)23-16/h3-9H,2H2,1H3/b20-17-
- InChI Key: VTWSOUYLZAQLJV-JZJYNLBNSA-N
- SMILES: ClC1=CC=CC2=C1N(/C(=N/C(C1=NC3C=CC=CC=3S1)=O)/S2)CC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 532
- Topological Polar Surface Area: 99.1
N-(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-1,3-benzothiazole-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1381-1985-2μmol |
N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide |
865545-53-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1381-1985-5μmol |
N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide |
865545-53-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1381-1985-10μmol |
N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide |
865545-53-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1381-1985-20μmol |
N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide |
865545-53-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1381-1985-1mg |
N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide |
865545-53-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1381-1985-2mg |
N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide |
865545-53-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1381-1985-3mg |
N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide |
865545-53-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1381-1985-4mg |
N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide |
865545-53-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1381-1985-5mg |
N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide |
865545-53-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1381-1985-10mg |
N-[(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide |
865545-53-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-1,3-benzothiazole-2-carboxamide Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on N-(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-1,3-benzothiazole-2-carboxamide
N-(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-1,3-benzothiazole-2-carboxamide: A Comprehensive Overview
N-(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-1,3-benzothiazole-2-carboxamide, identified by the CAS registry number 865545-53-5, is a complex organic compound with a unique structure and potential applications in various fields. This compound belongs to the class of benzothiazoles, which are widely studied due to their versatile properties and biological activities. The molecule features a benzothiazole ring system with substituents that include a chloro group at the 4-position and an ethyl group at the 3-position, along with a carboxamide functionality. These structural elements contribute to its distinct chemical properties and reactivity.
The benzothiazole moiety is a key structural component of this compound, characterized by a fused benzene and thiazole ring system. The thiazole ring contains sulfur and nitrogen atoms, which are known to impart unique electronic properties to the molecule. The presence of the chloro group at the 4-position introduces electron-withdrawing effects, which can influence the compound's reactivity and stability. Similarly, the ethyl group at the 3-position adds steric bulk and may play a role in modulating the compound's solubility and pharmacokinetic properties.
Recent studies have highlighted the potential of benzothiazole derivatives in various applications, including drug discovery, materials science, and sensor technology. For instance, researchers have explored the use of benzothiazoles as inhibitors of enzymes such as histone deacetylases (HDACs) and kinase targets. The carboxamide group in this compound may serve as a site for further functionalization or bioconjugation, enabling its use in targeted drug delivery systems or as a component in advanced materials.
In terms of synthesis, this compound can be prepared through a combination of coupling reactions and cyclization processes. The synthesis typically involves the reaction of an appropriate thioamide with an activated electrophile under conditions that favor cyclization to form the benzothiazole ring system. The substitution pattern on the benzothiazole ring can be controlled by selecting appropriate starting materials and reaction conditions.
From an analytical standpoint, this compound can be characterized using various spectroscopic techniques such as UV-vis spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS). These techniques provide insights into its molecular structure, purity, and stability under different conditions. For example, UV-vis spectroscopy can reveal information about the electronic transitions within the benzothiazole system, while NMR spectroscopy can help identify specific proton environments and confirm the substitution pattern.
Recent advancements in computational chemistry have also enabled researchers to model the electronic properties and reactivity of this compound using density functional theory (DFT) calculations. These studies have provided valuable insights into its potential interactions with biological targets or its role in catalytic processes. Additionally, molecular docking studies have been employed to predict how this compound might bind to specific protein targets, offering clues for its potential therapeutic applications.
In conclusion, N-(2E)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-1,3-benzothiazole-2-carboxamide is a fascinating compound with a rich structural complexity and diverse potential applications. Its unique combination of functional groups makes it an attractive candidate for further research in areas such as drug development, material science
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